molecular formula C20H17ClN4O3S2 B2887439 4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide CAS No. 478029-15-1

4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2887439
CAS No.: 478029-15-1
M. Wt: 460.95
InChI Key: MRQUXWPPXIRUFZ-UHFFFAOYSA-N
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Description

4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide (CAS Registry Number: 478029-15-1 ) is a specialized heterocyclic compound with a molecular formula of C₂₀H₁₇ClN₄O₃S₂ and a molecular weight of 461.00 g/mol. This complex molecular architecture incorporates multiple pharmacologically significant motifs, including a 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine scaffold acylated with a 4-chlorobenzenesulfonohydrazide group. The compound features two hydrogen bond donors and six hydrogen bond acceptors ( ), suggesting potential for targeted molecular interactions. As a biochemical tool compound, it represents interest for medicinal chemistry research and drug discovery programs, particularly in the investigation of enzyme inhibition pathways and cellular signaling mechanisms. The structural complexity of this molecule, characterized by its fused thienopyridine system decorated with pyrrollyl and dimethyl substituents, coupled with the sulfonohydrazide functionality, indicates potential application as a key intermediate in the synthesis of more complex molecular entities or as a candidate for high-throughput screening libraries. Researchers may employ this compound in developing targeted therapies, with its benzenesulfonohydrazide moiety particularly relevant for designing protease inhibitors or kinase-targeted agents. The presence of both sulfonohydrazide and electron-rich heterocyclic systems in a single molecular framework offers unique opportunities for studying structure-activity relationships in various biochemical contexts. This product is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S2/c1-12-11-13(2)22-20-16(12)17(25-9-3-4-10-25)18(29-20)19(26)23-24-30(27,28)15-7-5-14(21)6-8-15/h3-11,24H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUXWPPXIRUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N'-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}benzenesulfonohydrazide (CAS Number: 478029-15-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

  • Molecular Formula : C20_{20}H17_{17}ClN4_{4}O3_{3}S2_{2}
  • Molecular Weight : 460.96 g/mol

The structure features a thienopyridine core, which is significant for its pharmacological properties. The presence of chlorine and sulfonamide groups may enhance its biological activity.

Anticancer Activity

Recent studies have assessed the anticancer potential of this compound using various cancer cell lines. The National Cancer Institute's (NCI) Developmental Therapeutics Program protocol was employed to evaluate its effects.

Table 1: Anticancer Activity Screening Results

Cell LineGrowth Inhibition (%)Type of Cancer
RPMI-822692.48Leukemia
CCRF-CEM92.77Leukemia
K-56292.90Leukemia
SF-53992.74CNS
Mean Growth104.68Various (60 lines total)

The results indicate that while the compound exhibits some degree of activity against leukemia cell lines, the overall growth inhibition was relatively low, suggesting limited efficacy in vitro .

The proposed mechanism of action for this compound involves interference with cellular pathways critical for cancer cell proliferation. It is hypothesized to affect signaling pathways associated with apoptosis and cell cycle regulation, although detailed mechanisms remain to be elucidated.

Case Studies

In a notable study, the compound was tested against a panel of 60 different cancer cell lines representing various types of cancer, including melanoma, lung cancer, and breast cancer. The screening revealed that while some lines showed slight sensitivity, the overall impact was modest .

Another investigation focused on the structural analogs of this compound, emphasizing the importance of substituents on the thienopyridine scaffold in modulating biological activity . These findings suggest that further structural optimization could enhance anticancer efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]Pyridine Derivatives

5-Ethoxycarbonyl-6-Methyl-3-(1H-Pyrrol-1-yl)-4-Styrylthieno[2,3-b]Pyridine-2-Carbohydrazide ()
  • Structure: Shares the thieno[2,3-b]pyridine core and pyrrole substituent but includes a styryl group and ethoxycarbonyl moiety.
  • Synthesis: Prepared via hydrazine hydrate reaction with ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridylsulfanyl)acetate, yielding 55–68% .
3-(1H-Pyrrol-1-yl)Thieno[2,3-b]Pyridine Analogues ()
  • Synthesis: Derived from diethyl 3-amino-6-methyl-4-styrylthieno[2,3-b]pyridine-2,5-dicarboxylate and 2,5-dimethoxytetrahydrofuran.
  • Relevance : Demonstrates the versatility of pyrrole substitution in modulating electronic properties .

Thieno[2,3-d]Pyrimidine Hydrazides ()

2-Chloro-N′-(5,6,7,8-Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-4-yl)Acetohydrazide
  • Structure : Features a pyrimidine ring fused with thiophene and a chloroacetohydrazide side chain.
  • Bioactivity : Exhibits cytotoxicity against cancer cell lines, with IC₅₀ values <10 µM in some cases .
  • Comparison : The pyrimidine core vs. pyridine in the target compound may alter binding affinity to biological targets.

Benzylidene-Thiazolo[3,2-a]Pyrimidines ()

(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile (11a)
  • Structure : Contains a thiazolo-pyrimidine core with trimethylbenzylidene and furan substituents.
  • Spectral Data : IR peaks at 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); NMR shifts align with aromatic and methyl groups .
  • Yield : 68%, comparable to the target compound’s synthetic efficiency.

Pyrrolidine and Imidazopyridine Derivatives ()

Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
  • Structure : Imidazopyridine core with nitrophenyl and phenethyl groups.
  • Physicochemical Data : Melting point 243–245°C; HRMS confirms molecular formula (C₃₁H₂₉N₅O₇) .
  • Comparison : The nitro group may enhance electrophilicity, contrasting with the chloro group’s electron-withdrawing effects in the target compound.

Structural and Functional Analysis

Substituent Effects

Substituent Role in Target Compound Comparison with Analogs
4-Chlorophenyl Enhances lipophilicity Styryl () increases rigidity.
1H-Pyrrol-1-yl Electron-rich, hydrogen bonding Furan () offers similar π-orbital interactions.
Sulfonohydrazide Potential enzyme inhibition Acetohydrazide () lacks sulfonyl group.

Computational Similarity Assessment ()

Using Tanimoto and Dice indices, the target compound’s similarity to analogs can be quantified:

  • Tanimoto Index : Measures overlap of molecular fingerprints; values >0.85 indicate high similarity.
  • Dice Index : Emphasizes common features; useful for scaffold-based comparisons.

For example, comparing the target with ’s carbohydrazide may yield a Tanimoto score >0.7, reflecting shared thienopyridine and hydrazide motifs .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the assembly of the thieno[2,3-b]pyridine core. A common approach includes:

  • Step 1: Condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled pH and temperature (e.g., reflux in ethanol with sodium acetate as a catalyst) .
  • Step 2: Introduction of the sulfonohydrazide group via nucleophilic acyl substitution, requiring anhydrous conditions to avoid hydrolysis .
  • Optimization Variables:
    • Temperature: Higher yields (e.g., 68%) are achieved at reflux (~100°C) for 2–12 hours .
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity, while acetic acid/acetic anhydride mixtures facilitate cyclization .
    • Catalysts: Sodium acetate or triethylamine improves coupling efficiency .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .
    • 13^13C NMR confirms carbonyl (C=O, ~165–170 ppm) and sulfonamide (SO2_2, ~55–60 ppm) groups .
  • Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, N-H bend at ~3300 cm1^{-1}) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., M+^+ peaks at m/z 386–403) .
  • X-ray Crystallography: Resolves 3D structure and hydrogen bonding patterns (e.g., intramolecular N-H⋯N bonds) .

Basic: How can researchers screen this compound for preliminary biological activity?

Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Use agar diffusion or microdilution methods against Gram-positive/negative bacteria .
    • Anticancer Screening: Employ MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Target Identification: Molecular docking studies to predict binding affinity for enzymes (e.g., kinases, proteases) .
  • Data Interpretation: Compare IC50_{50} values with reference drugs (e.g., cisplatin for anticancer activity) .

Advanced: How can computational methods predict its physicochemical and pharmacokinetic properties?

Answer:

  • Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD): Simulates solubility and membrane permeability using logP and polar surface area .
  • ADMET Prediction: Tools like SwissADME estimate bioavailability, CYP450 interactions, and toxicity risks .
  • Case Study: Fluorescent maleimide derivatives were designed using coupled computational-experimental workflows, highlighting the role of heteroatoms in photophysical properties .

Advanced: How to resolve contradictions in bioactivity data across studies?

Answer:

  • Source Analysis: Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurity levels. For example:
    • Anti-leishmanial activity varied with substituent positioning on the thienopyridine ring .
    • Bioactivity differences in derivatives may stem from stereochemical variations (e.g., E/Z isomerism) .
  • Methodological Harmonization:
    • Standardize protocols (e.g., fixed cell lines, incubation times).
    • Validate purity via HPLC (>95%) before testing .

Advanced: What strategies improve synthetic yield in multi-step reactions?

Answer:

  • Flow Chemistry: Continuous flow reactors enhance reproducibility and reduce side reactions (e.g., diphenyldiazomethane synthesis via Omura-Sharma-Swern oxidation) .
  • Catalyst Screening: Transition metals (e.g., Pd/C) or organocatalysts (e.g., DMAP) improve coupling efficiency .
  • Workup Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .

Advanced: How does structural modification impact biological activity? A comparative analysis.

Answer:

  • Case 1: Replacing the chloro group with nitro (e.g., 4-nitro analogues) increased antimicrobial potency but reduced solubility .

  • Case 2: Substituting the pyrrol-1-yl group with imidazole improved kinase inhibition (IC50_{50} < 1 µM) due to enhanced hydrogen bonding .

  • Data Table:

    DerivativeBioactivity (IC50_{50})Solubility (mg/mL)
    Parent Compound5.2 µM (Anticancer)0.12
    4-Nitro Analog2.8 µM0.08
    Imidazole Derivative0.9 µM0.15

Advanced: What mechanistic insights explain its reactivity in biological systems?

Answer:

  • Electrophilic Reactivity: The sulfonohydrazide group acts as a hydrogen bond donor, targeting enzymes like carbonic anhydrase .
  • Metabolic Pathways: Cytochrome P450-mediated oxidation of the thienopyridine ring generates reactive intermediates, detectable via LC-MS/MS .
  • Inhibition Studies: Pre-treatment with CYP450 inhibitors (e.g., ketoconazole) reduces metabolite formation, confirming enzymatic involvement .

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